An In-depth Technical Guide to the Synthesis of Diethanolamine Borate from Boric Acid and Diethanolamine
An In-depth Technical Guide to the Synthesis of Diethanolamine Borate from Boric Acid and Diethanolamine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of diethanolamine (B148213) borate (B1201080) from boric acid and diethanolamine. It includes detailed experimental protocols, a summary of reaction conditions, and characterization data to support researchers in the successful preparation and verification of this compound.
Introduction
Diethanolamine borate is a versatile chemical compound with applications ranging from corrosion inhibition in industrial fluids to its use as a stable boronic acid derivative in organic synthesis. The reaction between boric acid and diethanolamine typically proceeds as a condensation reaction, forming a borate ester and releasing water. The structure of the resulting product can vary depending on the reaction conditions, potentially leading to a mixture of boric esters or a stable, cyclic diethanolamine borate complex with a dative bond between the nitrogen and boron atoms. This guide will focus on the synthesis of the latter, a structure often referred to as a diethanolamine boronate.
Reaction Pathway and Mechanism
The synthesis of diethanolamine borate from boric acid and diethanolamine is a condensation reaction where the hydroxyl groups of diethanolamine react with boric acid to form ester linkages, with the concurrent elimination of water molecules. The lone pair of electrons on the nitrogen atom of diethanolamine can form a dative bond with the electron-deficient boron atom, leading to a stable cyclic structure.
Summary of Synthesis Parameters
The synthesis of diethanolamine borate can be achieved under various conditions. The following table summarizes key parameters found in the literature, providing a comparative overview for process optimization.
| Parameter | Value/Range | Notes |
| Molar Ratio (Boric Acid:Diethanolamine) | 1:1 to 1:3 | A 1:1 or slight excess of diethanolamine is common. An excess of diethanolamine can compensate for any loss during the reaction. |
| Temperature | 70°C - 230°C | Lower temperatures (70-130°C) may be used, particularly in solvent-free reactions to yield a viscous liquid. Higher temperatures (up to 230°C) are employed for driving the condensation reaction to completion, especially in solvent-free melts. |
| Reaction Time | 1 - 10 hours | Dependent on temperature and the efficiency of water removal. |
| Solvent | Solvent-free or Toluene (B28343) | Solvent-free is a common and environmentally friendly option. Toluene can be used as an azeotropic agent to facilitate water removal. |
| Product Form | Viscous liquid to hygroscopic vitreous solid | The final product is often a highly viscous liquid or a glassy, moisture-sensitive solid. |
Detailed Experimental Protocols
This section provides two detailed experimental protocols for the synthesis of diethanolamine borate.
Protocol 1: Solvent-Free Condensation
This protocol is based on the direct heating of the reactants and is suitable for achieving a high conversion rate.
Procedure:
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To a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a distillation condenser, add boric acid (61.8 g, 1.0 mol) and diethanolamine (105.1 g, 1.0 mol).
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Begin stirring the mixture and gradually heat the flask.
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Continue heating until the temperature of the reaction mixture reaches 230°C. During this time, water will be produced as a byproduct of the condensation reaction and will distill off.
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Maintain the reaction at 230°C until the theoretical amount of water (approximately 54 mL) has been collected, indicating the completion of the reaction.
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Once the reaction is complete, turn off the heating and allow the mixture to cool to room temperature under a dry atmosphere (e.g., nitrogen or calcium chloride drying tube) to prevent moisture absorption.
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The final product is a highly hygroscopic, vitreous, and transparent mass.
Protocol 2: Azeotropic Distillation
This method utilizes a solvent to aid in the removal of water, which can be beneficial for controlling the reaction temperature and ensuring complete reaction.
Procedure:
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In a round-bottom flask equipped with a Dean-Stark apparatus, a condenser, and a magnetic stirrer, combine boric acid (61.8 g, 1.0 mol), diethanolamine (105.1 g, 1.0 mol), and toluene (200 mL).
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Heat the mixture to reflux with vigorous stirring.
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Water produced during the esterification will be collected in the Dean-Stark trap as an azeotrope with toluene.
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Continue the reaction until no more water is collected in the trap (approximately 54 mL).
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After the reaction is complete, allow the mixture to cool to room temperature.
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Remove the toluene under reduced pressure using a rotary evaporator.
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The resulting crude product can be purified by recrystallization from a suitable solvent such as acetonitrile, followed by drying under vacuum.
Characterization of Diethanolamine Borate
Proper characterization of the synthesized diethanolamine borate is crucial to confirm its identity and purity.
Physicochemical Properties
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Appearance: Colorless to yellow crystalline solid or viscous liquid.[1]
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Solubility: Good solubility in water.[1]
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Molecular Formula: C₄H₁₀BNO₃ (for the 1:1 adduct after condensation)
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Molar Mass: 129.94 g/mol
Spectroscopic Data
FT-IR Spectroscopy:
The formation of the borate ester can be confirmed by the appearance of characteristic B-O-C stretching vibrations, typically in the range of 1300-1450 cm⁻¹ and 950-1100 cm⁻¹. The presence of a B-N dative bond can also be inferred from shifts in the N-H and B-O stretching frequencies.
NMR Spectroscopy:
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¹H NMR: The proton NMR spectrum of the reaction product in DMSO-d₆ is expected to show signals corresponding to the methylene (B1212753) groups of the diethanolamine backbone. Signals for the amino group protons are observed around 2.6 ppm, while the methylene protons appear at approximately 3.4 and 3.6 ppm. The hydroxyl protons of the boric acid reactant will be absent in the final product.[2]
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¹³C NMR: The carbon spectrum of diethanolamine shows signals at approximately 51.6 ppm and 59.2 ppm. Upon formation of the borate ester, these chemical shifts may experience a slight change.
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¹¹B NMR: Boron-11 NMR is a powerful tool for characterizing borate esters. A four-coordinate boron in a boronate complex, such as the N→B coordinated diethanolamine borate, is expected to show a signal in the upfield region of the spectrum (typically between 0 and 10 ppm), distinguishing it from the starting three-coordinate boric acid which appears further downfield.[2]
Safety and Handling
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Boric Acid: While having low acute toxicity, it should be handled with care. Avoid inhalation of dust and contact with eyes and skin.
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Diethanolamine: Corrosive and can cause skin and eye irritation. Use appropriate personal protective equipment (PPE), including gloves and safety glasses.
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The reaction should be carried out in a well-ventilated fume hood, especially when heating to high temperatures or using solvents like toluene.
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The final product is hygroscopic and should be stored in a tightly sealed container in a desiccator to prevent degradation from moisture.
Conclusion
The synthesis of diethanolamine borate from boric acid and diethanolamine is a straightforward condensation reaction that can be performed under solvent-free conditions or with the aid of azeotropic distillation. Careful control of the reaction temperature and efficient removal of the water byproduct are key to achieving a high yield of the desired product. The provided protocols and characterization data serve as a valuable resource for researchers in the synthesis and verification of this important compound.
